N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of certain biological pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties . The methoxy group on the phenyl ring can enhance its binding affinity to target proteins.
Comparison with Similar Compounds
- **N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxynicotinamide
- **N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
Comparison: N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit enhanced binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-12(18)15-14-17-16-13(20-14)10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
OQTNUPARDYIQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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